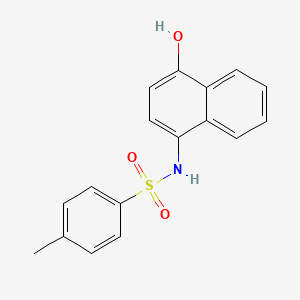

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

Description

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a hydroxynaphthalene moiety linked to a 4-methylbenzenesulfonamide group. Sulfonamides are a critical class of bioactive compounds, widely employed in medicinal chemistry for their antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No. |

64920-21-4 |

|---|---|

Molecular Formula |

C17H15NO3S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H15NO3S/c1-12-6-8-13(9-7-12)22(20,21)18-16-10-11-17(19)15-5-3-2-4-14(15)16/h2-11,18-19H,1H3 |

InChI Key |

KZYVUYRZKKNESR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxynaphthalene and 4-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.

Procedure: The 4-hydroxynaphthalene is dissolved in an appropriate solvent, such as dichloromethane or chloroform. The 4-methylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It is studied for its biological activity, including antimicrobial and anticancer properties.

Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Sulfonamide Framework

The compound shares the 4-methylbenzenesulfonamide backbone with several derivatives:

- N-(4-butylphenyl)-4-methylbenzenesulfonamide (): Substitution at the sulfonamide nitrogen with a 4-butylphenyl group instead of hydroxynaphthalen-1-yl. This hydrophobic substituent reduces polarity, likely decreasing aqueous solubility compared to the hydroxylated analog .

- N-(4-aminophenyl)-4-methylbenzenesulfonamide (): An amino group replaces the hydroxynaphthalene, enabling distinct hydrogen-bonding interactions. The dihedral angle between the benzene rings in this compound (45.86°) contrasts with chlorinated analogs (e.g., 86.1° in 4-methyl-N-(4-nitrophenyl)benzenesulfonamide), suggesting conformational flexibility influenced by substituents .

Naphthalene-Based Derivatives

- N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)-4-chlorobenzenesulfonamide (35) (): Features a tetrazole-thioether substituent on the naphthalene ring.

- 4-((4-hydroxynaphthalen-1-yl)diazenyl)-benzene sulfonamides (): Incorporates a diazenyl linker between the naphthalene and sulfonamide groups. This extended conjugation may alter electronic properties and redox activity .

Physicochemical Properties

Key properties of analogous compounds (Table 1):

| Compound Name | Melting Point (°C) | HPLC Purity (%) | Molecular Weight (g/mol) | Substituent Features |

|---|---|---|---|---|

| N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide | Not reported | Not reported | 327.38 | Hydroxynaphthalene, methylbenzene |

| N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)-4-chlorobenzenesulfonamide (35) | 180.9 | 98 | 439.90 | Tetrazole-thioether, chlorine |

| N-(3-(1H-1,2,4-triazol-3-ylthio)-4-hydroxynaphthalen-1-yl)-4′-fluorobiphenyl-4-sulfonamide (27) | 194.1 | 97 | 526.56 | Triazole-thioether, fluorobiphenyl |

| N-(4-butylphenyl)-4-methylbenzenesulfonamide | Not reported | Not reported | 291.42 | Butylphenyl, methylbenzene |

Trends :

- Melting Points : Compounds with halogen substituents (e.g., chlorine in 35) or extended aromatic systems (e.g., fluorobiphenyl in 27) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .

- Purity : HPLC purity correlates with synthetic efficiency; tetrazole and triazole derivatives (95–98%) suggest robust synthetic protocols .

Antimicrobial Potential

Sulfonamides with heterocyclic substituents (e.g., tetrazole in 35, triazole in 27) demonstrate enhanced antimicrobial activity, likely due to improved target binding via hydrogen bonding and hydrophobic interactions . The hydroxyl group in the target compound may similarly engage in hydrogen bonding with bacterial enzymes, though direct evidence is needed.

Anticancer and Enzyme Inhibition

- The hydroxynaphthalene moiety in the target compound could mimic quinone-based redox activity .

- 1-Hydroxy-4-sulfamoyl-2-naphthoates (): These inhibitors target carbonic anhydrase, with bromophenyl substituents (e.g., 3m) enhancing selectivity. The target compound’s hydroxynaphthalene group may similarly optimize enzyme binding .

Biological Activity

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of arylsulfonamides, characterized by a naphthalene moiety and a sulfonamide group. Its chemical structure can be represented as follows:

This compound primarily functions as an inhibitor of specific proteins involved in cancer cell survival. The mechanism involves:

- Binding to Target Proteins : The compound interacts with proteins such as Mcl-1, an anti-apoptotic member of the Bcl-2 family, which is often overexpressed in various cancers. By binding to Mcl-1, it disrupts its function and promotes apoptosis in cancer cells .

- Disruption of Signaling Pathways : The inhibition of Mcl-1 leads to the destabilization of cellular signaling pathways that promote survival and proliferation of cancer cells .

Anticancer Properties

Numerous studies have reported the anticancer effects of this compound:

- Inhibition of Cell Growth : Research indicates that this compound effectively inhibits the growth of various cancer cell lines, including acute myeloid leukemia (AML) cells. It has shown a concentration-dependent decrease in cell viability, with IC50 values indicating potent activity .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through a Bak/Bax-dependent mechanism, which is crucial for programmed cell death in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | Lacks methyl group | Moderate inhibition |

| N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide | One methyl group | Increased potency |

| N-(4-hydroxynaphthalen-1-yl)-3,5-dimethylbenzenesulfonamide | Dimethyl substitution | Higher selectivity towards Mcl-1 |

The presence and position of methyl groups significantly affect binding affinity and selectivity towards target proteins, enhancing the therapeutic potential against cancer .

Case Studies and Research Findings

Several studies have highlighted the promising biological activity of this compound:

- A study demonstrated that this compound effectively sensitizes AML cells to other chemotherapeutic agents by downregulating Mcl-1 levels, thus overcoming resistance mechanisms associated with high Mcl-1 expression .

- Another research project focused on the synthesis and evaluation of derivatives based on this compound, revealing that modifications could lead to enhanced biological activity against different cancer types .

Q & A

What are the recommended synthetic routes for preparing N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Basic Research Focus:

The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-amino-1-naphthol. Key steps include:

- Reagent stoichiometry: A 2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion, minimizing side products like disubstituted derivatives .

- Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while aqueous workup isolates the product via precipitation .

- Temperature control: Reactions performed at 0–25°C prevent decomposition of the hydroxyl-naphthyl intermediate .

Validation: Monitor reaction progress using TLC (silica gel, 1:1 ethyl acetate/petroleum ether) and confirm purity via H NMR (e.g., aromatic protons at δ 6.27–8.59 ppm) .

How do crystallographic studies inform the conformational flexibility and intermolecular interactions of this sulfonamide?

Basic Research Focus:

X-ray diffraction reveals:

- Molecular geometry: The naphthyl and tosyl groups form a V-shaped conformation, with dihedral angles between aromatic rings ranging from 45–70° depending on substitution .

- Hydrogen bonding: The sulfonamide NH and hydroxyl groups act as donors, forming N–H···O and O–H···O interactions that stabilize crystal packing .

Methodology: Use SHELX software for structure refinement , and analyze hydrogen-bond networks with Mercury or OLEX2 to predict solubility and stability .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Focus:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Electrophilic sites: The hydroxyl-naphthyl moiety exhibits high electron density, making it prone to oxidation or electrophilic substitution .

- Tautomerism: The sulfonamide group may adopt planar or pyramidal geometries, affecting hydrogen-bond donor capacity .

Validation: Compare computed IR/NMR spectra with experimental data to refine functional group assignments .

How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?

Advanced Research Focus:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) arise from:

- Structural variations: Substituents on the naphthyl or benzene ring modulate target binding. For example, chloro substituents enhance hydrophobic interactions with enzyme pockets .

- Assay conditions: Varying pH or solvent (DMSO vs. aqueous buffer) impacts compound solubility and stability .

Mitigation: Standardize assays using: - Dose-response curves to quantify IC values.

- Molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

What strategies are effective for analyzing non-covalent interactions in co-crystals or host-guest complexes of this sulfonamide?

Advanced Research Focus:

- Thermal analysis: Differential scanning calorimetry (DSC) identifies melting point shifts in co-crystals, indicating lattice stabilization via π-π stacking or halogen bonding .

- SC-XRD: Resolve guest molecule orientation in channels or cavities (e.g., with cyclodextrins) by refining occupancy factors in SHELXL .

- Hirshfeld surface analysis: Quantify interaction contributions (e.g., O···H vs. C···C contacts) using CrystalExplorer .

How do solvent and temperature influence the kinetic vs. thermodynamic outcomes of sulfonamide derivatization?

Advanced Research Focus:

- Kinetic control: Low temperatures (−15°C) and polar solvents (THF) favor monosubstitution, avoiding over-sulfonation .

- Thermodynamic control: Refluxing in toluene promotes thermodynamically stable products via equilibration (e.g., para-substituted regioisomers) .

Monitoring: Use C NMR to track regioselectivity (e.g., carbonyl shifts at δ 170–180 ppm for ester derivatives) .

What are the challenges in interpreting mass spectrometry (MS) data for sulfonamide degradation products?

Advanced Research Focus:

- Fragmentation patterns: Sulfonamide cleavage generates characteristic ions (e.g., m/z 155 for tosyl fragments) .

- Oxidation products: Hydroxylated derivatives exhibit [M+H]+ peaks with +16 Da increments but require HRMS (FT-ICR) to distinguish from isobaric impurities .

Validation: Cross-reference with isotopic labeling or tandem MS/MS to confirm fragmentation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.